

Dose-response relationship of Soticlestat on seizure frequency reduction

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Soticlestat Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing **Soticlestat** (TAK-935) in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols from key clinical trials, and data on the dose-response relationship of **Soticlestat** in reducing seizure frequency.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during experiments with **Soticlestat**.

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Question	Answer
Why am I observing high variability in seizure frequency reduction between subjects?	Patient response to Soticlestat can be heterogeneous. Clinical trial data indicates a more pronounced effect in individuals with Dravet syndrome compared to Lennox-Gastaut syndrome.[1][2][3] Factors such as the specific epilepsy syndrome, underlying genetic mutations, and concomitant anti-epileptic drug use can influence efficacy. It is crucial to have a well-defined and homogenous patient or animal model population for your studies.
What are the common adverse events to monitor for?	Soticlestat has been generally well-tolerated in clinical trials.[4][5] However, researchers should monitor for potential adverse events such as lethargy, dysarthria, and headache.[4] In a phase 1b/2a trial, some patients taking concomitant perampanel experienced increased seizure frequency, suggesting a potential for pharmacodynamic interactions that warrant careful consideration in experimental designs.
How do I confirm target engagement of Soticlestat in my model?	Plasma levels of 24S-hydroxycholesterol (24HC) serve as a reliable biomarker for central target engagement of Soticlestat.[4][6] A dose-dependent reduction in plasma 24HC levels indicates inhibition of the cholesterol 24-hydroxylase (CH24H) enzyme.[3]
What is the recommended dosing strategy for preclinical studies?	Clinical studies in pediatric patients utilized a dose-optimization period, titrating from 100 mg twice daily (BID) to 200 mg BID, and finally to a maintenance dose of 300 mg BID (with weight-based equivalents for patients <60 kg).[2][7][8] The majority of patients in the pivotal ELEKTRA study were maintained on the 300 mg BID equivalent dose.[3] For preclinical animal models, allometric scaling from the clinically

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effective doses should be performed to determine an appropriate starting dose range.

How long should I wait to observe a significant effect on seizure frequency?

The ELEKTRA study had a 12-week maintenance period following an 8-week dose optimization period.[2][8] The primary endpoint was assessed after this maintenance period. Long-term extension studies, like ENDYMION, have shown that seizure frequency reduction can be progressive over several months of treatment.[9][10] Therefore, experimental designs should consider a sufficiently long treatment duration to observe the full therapeutic potential.

Data Presentation: Dose-Response Relationship of Soticlestat

The following tables summarize the quantitative data on seizure frequency reduction from key clinical trials of **Soticlestat**.

Table 1: Soticlestat Efficacy in the Phase 2 ELEKTRA Study (Pediatric Patients)[2][3][8]



Patient Population	Treatment Group	Median Reduction in Seizure Frequency (Full Treatment Period)	Placebo- Adjusted Median Reduction	p-value
Dravet Syndrome (DS)	Soticlestat	33.8%	46.0%	0.0007
Placebo	-7.0% (increase)			
Lennox-Gastaut Syndrome (LGS)	Soticlestat	20.6%	14.8%	0.1279
Placebo	6.0%			
Combined DS and LGS	Soticlestat	29.8%	25.1%	0.0024
Placebo	0.0%			

Note: The ELEKTRA study involved a dose-optimization period, with the majority of patients (80.3%) reaching the target maintenance dose equivalent to 300 mg BID.[3]

Table 2: Soticlestat Efficacy in the Phase 1b/2a Study (Adults with DEEs)[4][6]

Treatment Phase	Treatment Group	Median Change in Seizure Frequency from Baseline
Part A (Double-Blind)	Soticlestat	+16.71% (increase)
Placebo	+22.16% (increase)	
Part B (Open-Label)	Soticlestat	-36.38% (reduction)

Experimental Protocols

This section provides an overview of the methodologies used in the pivotal clinical trials for **Soticlestat**.



ELEKTRA Study (Phase 2) Protocol Overview

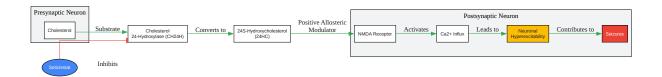
- Study Design: A multi-center, randomized, double-blind, placebo-controlled study.[1][2]
- Patient Population: 141 pediatric patients (aged 2 to 17 years) with highly refractory seizures associated with Dravet Syndrome or Lennox-Gastaut Syndrome.[1][2][7]
- Screening Period: A four- to six-week period to establish baseline seizure frequency.[2]
- Treatment Period: A 20-week double-blind treatment period, which included:[2]
 - An 8-week dose optimization period where Soticlestat was titrated from 100 mg BID to 200 mg BID, and then to 300 mg BID (with weight-based adjustments for patients under 60 kg).[2][8]
 - A 12-week maintenance period at the optimized dose.[2][8]
- Primary Endpoint: The percent change from baseline in the frequency of convulsive seizures (for DS) and drop seizures (for LGS) during the 12-week maintenance period.[7]

SKYLINE Study (Phase 3) Protocol Overview

- Study Design: A global, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[5]
- Patient Population: Pediatric and young adult subjects with refractory Dravet Syndrome.
- Treatment: **Soticlestat** administered as an adjunctive therapy to standard of care, compared to placebo plus standard of care.[5]
- Primary Endpoint: The percent change from baseline in convulsive seizure frequency per 28 days over the full treatment period.[5]

Mandatory Visualizations Soticlestat Mechanism of Action: Signaling Pathway



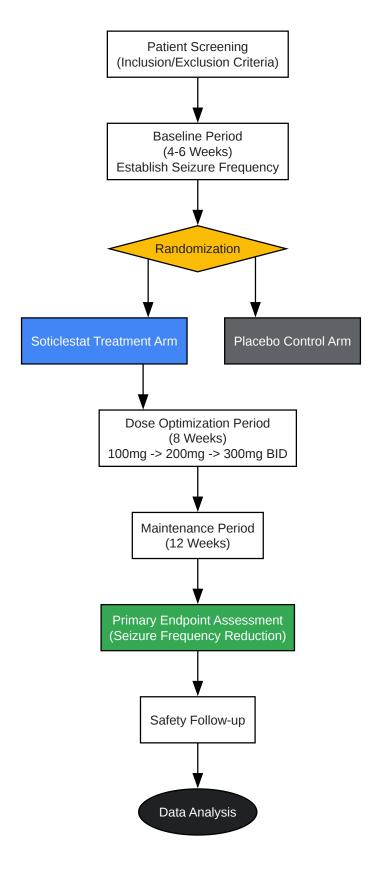


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Caption: **Soticlestat** inhibits CH24H, reducing 24HC and subsequent NMDA receptor-mediated neuronal hyperexcitability.

Experimental Workflow for a Clinical Trial of Soticlestat





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References

- 1. A review of the putative antiseizure and antiepileptogenic mechanisms of action for soticlestat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovid Therapeutics Inc. Phase 2 ELEKTRA Study of Soticlestat (TAK-935/OV935) Meets
 Primary Endpoint Reducing Seizure Frequency in Children with Dravet Syndrome or Lennox Gastaut Syndrome [investors.ovidrx.com]
- 3. A phase 2, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of soticlestat as adjunctive therapy in pediatric patients with Dravet syndrome or Lennox–Gastaut syndrome (ELEKTRA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1b/2a study of soticlestat as adjunctive therapy in participants with developmental and/or epileptic encephalopathies PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. takeda.com [takeda.com]
- 6. jdc.jefferson.edu [jdc.jefferson.edu]
- 7. lennox-gastautsyndromenews.com [lennox-gastautsyndromenews.com]
- 8. Phase 2 ELEKTRA Study of Soticlestat (TAK-935/OV935) Meets [globenewswire.com]
- 9. lennox-gastautsyndromenews.com [lennox-gastautsyndromenews.com]
- 10. dravetsyndromenews.com [dravetsyndromenews.com]
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